molecular formula C4H10N4O B14435808 2,4-Dimethyl-1,2,4,5-tetrazinan-3-one CAS No. 74808-99-4

2,4-Dimethyl-1,2,4,5-tetrazinan-3-one

Cat. No.: B14435808
CAS No.: 74808-99-4
M. Wt: 130.15 g/mol
InChI Key: DOQAWRXXPRKQHP-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,2,4,5-tetrazinan-3-one is a heterocyclic organic compound that belongs to the class of tetrazines. Tetrazines are known for their unique structural properties and reactivity, making them valuable in various scientific and industrial applications. The compound’s structure consists of a six-membered ring containing four nitrogen atoms and two methyl groups attached to the second and fourth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1,2,4,5-tetrazinan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the tetrazine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1,2,4,5-tetrazinan-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced tetrazine derivatives.

    Substitution: The methyl groups and nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of substituted tetrazines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted and oxidized tetrazine derivatives, which can have different properties and applications depending on the nature of the substituents and the degree of oxidation.

Scientific Research Applications

2,4-Dimethyl-1,2,4,5-tetrazinan-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1,2,4,5-tetrazinan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes. The exact pathways and targets depend on the specific application and the nature of the interactions.

Comparison with Similar Compounds

2,4-Dimethyl-1,2,4,5-tetrazinan-3-one can be compared with other similar compounds, such as:

    1,2,4,5-Tetrazine: The parent compound of the tetrazine family, known for its high reactivity and use in various chemical reactions.

    3,6-Dimethyl-1,2,4,5-tetrazine: Another derivative with different substitution patterns, leading to variations in reactivity and applications.

    1,2,4-Triazine: A related compound with one less nitrogen atom in the ring, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for a wide range of applications in research and industry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dimethyl-1,2,4,5-tetrazinan-3-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of tetrazinanone derivatives typically involves cyclocondensation or alkylation reactions. For example, substituted tetrazines can be synthesized via nucleophilic substitution using methylating agents (e.g., dimethyl sulfate) under controlled pH and temperature. Reaction optimization should include:

  • Stepwise alkylation : Sequential introduction of methyl groups to avoid over-substitution .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while low temperatures (0–5°C) minimize side reactions .
  • Purification : Flash column chromatography (e.g., silica gel with 20% diethyl ether in pentane) effectively isolates the target compound .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Look for characteristic signals of methyl groups (δ 1.2–1.5 ppm) and tetrazine ring protons (δ 8.5–10.1 ppm). Splitting patterns can confirm substitution symmetry .
  • IR Spectroscopy : Stretching vibrations for N–N bonds (950–1050 cm⁻¹) and carbonyl groups (C=O, 1650–1750 cm⁻¹) validate the core structure .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 110.1172 for C₄H₆N₄) and fragmentation patterns confirm molecular weight and substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, stability) of this compound derivatives?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. To address this:

  • Differential Scanning Calorimetry (DSC) : Determine phase transitions and purity (>95% recommended) .
  • Chromatographic Purity Checks : Use HPLC with UV detection (λ = 254 nm) to quantify impurities .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural data, distinguishing between isomers or polymorphs .

Q. What strategies enhance the utility of this compound in bioorthogonal chemistry applications?

Methodological Answer: Tetrazines are key in inverse electron-demand Diels-Alder (IEDDA) reactions due to their high reactivity with strained dienophiles (e.g., trans-cyclooctenes):

  • Functionalization : Introduce electron-withdrawing groups (e.g., halides) to increase reaction rates. Brominated tetrazines (e.g., 3-bromo derivatives) enable site-specific labeling .
  • Solubility Optimization : PEGylation or hydrophilic counterions (e.g., hydrochloride salts) improve biocompatibility for in vivo applications .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure second-order rate constants (k₂ ~ 10³–10⁴ M⁻¹s⁻¹) under physiological conditions .

Q. How can computational methods aid in predicting the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Assess solvation effects and thermal stability in solvents like water or DMSO .
  • QSPR Models : Correlate substituent effects (e.g., methyl groups) with experimental stability data to design derivatives with improved shelf life .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data for this compound in academic literature?

Methodological Answer:

  • Dose-Response Studies : Compare LD₅₀ values across species (e.g., rodents vs. zebrafish) to assess interspecies variability .
  • Metabolite Identification : Use LC-MS/MS to detect degradation products (e.g., hydrazines) that may contribute to toxicity .
  • In vitro Assays**: Test cytotoxicity in human cell lines (e.g., HEK293) under standardized OECD guidelines to minimize experimental variability .

Properties

CAS No.

74808-99-4

Molecular Formula

C4H10N4O

Molecular Weight

130.15 g/mol

IUPAC Name

2,4-dimethyl-1,2,4,5-tetrazinan-3-one

InChI

InChI=1S/C4H10N4O/c1-7-4(9)8(2)6-3-5-7/h5-6H,3H2,1-2H3

InChI Key

DOQAWRXXPRKQHP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(NCN1)C

Origin of Product

United States

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